HDAC6 Isozyme Selectivity: Tubastatin A vs. Nexturastat A vs. Trichostatin A
In a standardized recombinant HDAC isozyme panel, Tubastatin A exhibits 1,093-fold selectivity for HDAC6 over HDAC1, substantially exceeding Nexturastat A's 600-fold selectivity margin and dramatically outperforming the pan-HDAC inhibitor Trichostatin A (TSA), which shows only 4-fold selectivity [1]. This quantitative difference in isozyme discrimination is critical for experiments requiring HDAC6-specific functional interrogation [2].
| Evidence Dimension | HDAC6 vs. HDAC1 Selectivity Ratio (Fold) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 15.0 ± 0.01 nM; HDAC1 IC50 = 1,640 ± 260 nM; Fold Selectivity = 1,093 |
| Comparator Or Baseline | Nexturastat A: HDAC6 IC50 = 5.02 ± 0.060 nM; HDAC1 IC50 = 3,020 ± 740 nM; Fold Selectivity = 600. Trichostatin A (TSA): HDAC6 IC50 = 1.2 ± 0.30 nM; HDAC1 IC50 = 5 ± 1.0 nM; Fold Selectivity = 4 |
| Quantified Difference | Tubastatin A provides 1.82× greater HDAC6/HDAC1 selectivity than Nexturastat A; 273× greater than TSA |
| Conditions | Recombinant human HDAC enzymes; 10-point dose-response enzyme assay starting from 30 μM with 3-fold serial dilutions [1] |
Why This Matters
Superior isozyme selectivity reduces class I HDAC-mediated off-target transcriptional effects, enabling cleaner interpretation of HDAC6-specific phenotypes.
- [1] Bergman JA, Woan K, Perez-Villarroel P, Villagra A, Sotomayor EM, Kozikowski AP. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012;55(22):9891-9899. Table 1. View Source
- [2] Butler KV, Kalin J, Brochier C, Vistoli G, Langley B, Kozikowski AP. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. View Source
